2,3-Difluoro-6-methylbenzyl bromide
Overview
Description
2,3-Difluoro-6-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrF2 It is characterized by the presence of two fluorine atoms and a bromine atom attached to a benzyl ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methylbenzyl bromide typically involves the bromination of 2,3-difluoro-6-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) in the presence of a suitable solvent such as dichloromethane. The reaction mixture is refluxed, and the product is isolated through standard purification techniques such as distillation or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under suitable conditions.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzyl alcohol.
Scientific Research Applications
2,3-Difluoro-6-methylbenzyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methylbenzyl bromide primarily involves its reactivity towards nucleophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing structures.
Comparison with Similar Compounds
- 2,3-Difluoro-6-methoxybenzyl bromide
- 2,3-Difluoro-5-methylbenzyl bromide
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 2,6-Difluorobenzyl bromide
Comparison: 2,3-Difluoro-6-methylbenzyl bromide is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the presence of the methyl group at the 6-position can affect the steric and electronic properties, leading to different reaction outcomes and applications.
Properties
IUPAC Name |
3-(bromomethyl)-1,2-difluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-3-7(10)8(11)6(5)4-9/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVNHLPILGIAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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